4-(1{H}-benzimidazol-2-yl)butanoic acid
CAS No.:
Cat. No.: VC13499434
Molecular Formula: C11H13ClN2O2
Molecular Weight: 240.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13ClN2O2 |
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Molecular Weight | 240.68 g/mol |
IUPAC Name | 4-(1H-benzimidazol-2-yl)butanoic acid;hydrochloride |
Standard InChI | InChI=1S/C11H12N2O2.ClH/c14-11(15)7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15);1H |
Standard InChI Key | RFMDZDGNPJIXBP-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)NC(=N2)CCCC(=O)O.Cl |
Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CCCC(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(1H-Benzimidazol-2-yl)butanoic acid consists of a benzimidazole core—a bicyclic structure comprising a benzene ring fused to an imidazole ring—substituted at the 2-position with a four-carbon butanoic acid chain. The molecular formula is , with a molecular weight of 204.23 g/mol . The presence of both aromatic and carboxylic acid functional groups confers amphiphilic properties, enabling interactions with diverse biological targets.
Table 1: Comparative Physicochemical Properties of Benzimidazole Derivatives
The carboxylic acid group enhances water solubility under basic conditions, while the aromatic system contributes to lipid solubility, suggesting balanced bioavailability .
Spectroscopic Characteristics
While experimental spectral data for this compound is scarce, analogs such as 4-[1-Methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]butanoic acid exhibit characteristic IR absorption bands for carboxylic acids (2500–3300 cm⁻¹ for O-H stretch) and aromatic C-H bending (700–900 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra of similar compounds show distinct signals for imidazole protons (δ 7.5–8.5 ppm) and methylene groups in the butanoic chain (δ 1.5–2.5 ppm) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of benzimidazole derivatives typically involves condensation reactions between o-phenylenediamine and carboxylic acid derivatives. For 4-(1H-benzimidazol-2-yl)butanoic acid, a plausible route includes:
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Condensation: Reacting o-phenylenediamine with glutaric anhydride to form 5-(2-aminophenylamino)-5-oxopentanoic acid .
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Cyclization: Acid-catalyzed cyclization to yield the benzimidazole core. This step often employs sulfuric acid or polyphosphoric acid .
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Esterification/Hydrolysis: Intermediate esters (e.g., ethyl 4-(1H-benzimidazol-2-yl)butanoate) are hydrolyzed to the final carboxylic acid using aqueous NaOH or HCl .
Key Reaction Conditions
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Solvents: Tetrahydrofuran (THF) or toluene for condensation; ethanol for cyclization .
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Catalysts: Sulfuric acid (60–75% by weight) facilitates cyclization .
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Yield Optimization: One-pot methodologies reduce intermediate isolation, improving yields to >70% .
Industrial Manufacturing
Scalable production employs continuous flow reactors to enhance efficiency. For example, a patented process for bendamustine intermediates uses automated systems to control reaction parameters (temperature, pH), achieving batch consistency and reducing by-products . Similar approaches could be adapted for this compound.
Pharmacological Activities and Mechanisms
Antimicrobial Activity
Benzimidazole derivatives inhibit microbial growth by targeting DNA gyrase and topoisomerase IV. While specific data for this compound is limited, analogs like 4-({1-[(4-Methyl-1-benzothiophen-3-yl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The butanoic acid side chain may enhance cell membrane permeability, potentiating efficacy .
Table 2: Biological Activities of Benzimidazole Derivatives
Anti-Inflammatory Effects
Buzolic acid (a structural analog) inhibits cyclooxygenase-2 (COX-2) with an IC50 of 15 µM, reducing prostaglandin E2 synthesis. The butanoic acid moiety in 4-(1H-benzimidazol-2-yl)butanoic acid may similarly modulate COX-2, though experimental validation is needed.
Applications in Medicinal Chemistry
Drug Design and Optimization
The benzimidazole scaffold is a privileged structure in drug discovery. Modifications to the butanoic acid chain can tune pharmacokinetic properties:
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Lipophilicity: Longer chains (e.g., pentanoic acid) increase membrane permeability but reduce solubility.
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Bioisosteres: Replacing the carboxylic acid with sulfonamide groups enhances target affinity in some analogs .
Case Study: Bendamustine Analogs
Bendamustine’s clinical success underscores the therapeutic potential of benzimidazole derivatives. Structural comparisons highlight that:
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